
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% (2M3TP) is a synthetic compound that is used in a variety of scientific research applications. It is a phenol derivative that is commonly used in organic synthesis, and has a wide range of applications in areas such as medicinal chemistry, toxicology, and biochemistry.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. It has also been used in the study of enzyme inhibition and in the synthesis of polymers materials. In addition, 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes for use in cell imaging and in the synthesis of organic polymers materials for use in medical devices.
Mecanismo De Acción
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is an inhibitor of enzymes that are involved in the metabolism of drugs and other molecules. It works by binding to the active site of the enzyme, blocking its activity and preventing the metabolism of the drug or other molecule. This mechanism of action is important for the study of enzyme inhibition and for the development of drugs that target specific enzymes.
Biochemical and Physiological Effects
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral effects. It has also been shown to have neuroprotective effects, as well as to possess anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is a widely used compound in scientific research, and it has a number of advantages for lab experiments. It has a high purity of 95%, which makes it suitable for use in a variety of experiments. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is a relatively potent compound, and should be handled with care in the laboratory.
Direcciones Futuras
The future of 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is promising, as it has a wide range of potential applications in scientific research. It could be used in the development of new drugs, in the study of enzyme inhibition, and in the synthesis of polymers materials. In addition, it could be used in the synthesis of fluorescent dyes for use in cell imaging and in the synthesis of organic polymers materials for use in medical devices. Finally, it could be used in the study of biochemical and physiological effects, such as anti-inflammatory, anti-bacterial, and anti-viral effects.
Métodos De Síntesis
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by the reaction of 2-methoxy-5-trifluoromethylphenol with anhydrous hydrogen fluoride in the presence of a catalyst, such as zinc chloride or boron trifluoride. This reaction yields a product with a purity of 95%, which is suitable for use in scientific research.
Propiedades
IUPAC Name |
2-methoxy-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)20-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSRQPYTITFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685752 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1262000-44-1 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

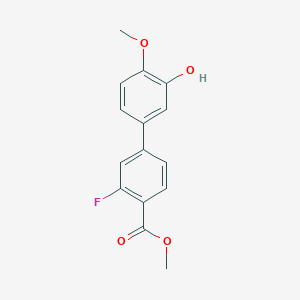

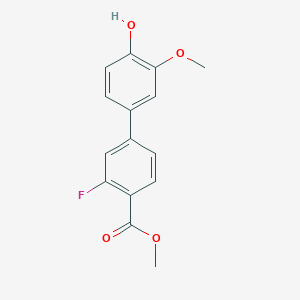

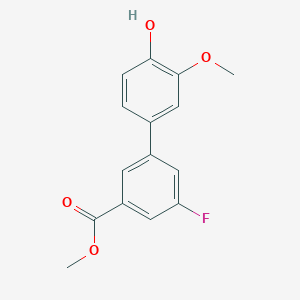

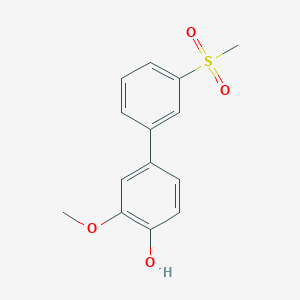

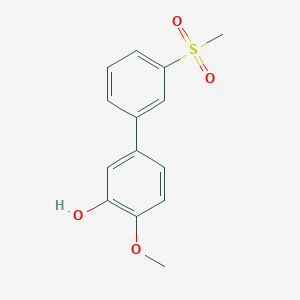



![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)
